(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one

asymmetric synthesis chiral building block enantioselective drug discovery

Chiral spirocyclic building block for enantioselective kinase inhibitor programs. Replacing racemate (CAS 1356330-43-2) with this enantiopure (R)-configured scaffold eliminates diastereomeric mixtures in asymmetric synthesis. Key advantages: • Fsp³ 0.89 & 0 rotatable bonds - ideal for fragment-based screening libraries • Free diamine form (MW 168.24) saves one synthetic step vs Boc-protected analog • Validated in RIPK1 (IC₅₀=92 nM), TYK2 (IC₅₀=6 nM) & JAK1 (IC₅₀=37 nM) programs • LogP 0.26, TPSA 41.13 Ų - CNS drug-like physicochemical profile

Molecular Formula C9H16N2O
Molecular Weight 168.24
CAS No. 2567489-62-5
Cat. No. B2753434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one
CAS2567489-62-5
Molecular FormulaC9H16N2O
Molecular Weight168.24
Structural Identifiers
SMILESCC1CC2(CCNCC2)C(=O)N1
InChIInChI=1S/C9H16N2O/c1-7-6-9(8(12)11-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m1/s1
InChIKeyRGZKUQXTVRELEX-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one: Chiral Spirocyclic Lactam Building Block


(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one (CAS 2567489-62-5) is a chiral spirocyclic lactam building block with molecular formula C₉H₁₆N₂O and molecular weight 168.24 g/mol . It features a rigid 2,8-diazaspiro[4.5]decane scaffold in which a pyrrolidin-2-one ring and a piperidine ring share a single quaternary spiro carbon, with a defined (R)-configuration at the 3-position methyl substituent . The compound is supplied at 98% chemical purity, possesses zero rotatable bonds, a calculated LogP of 0.26, and a topological polar surface area (TPSA) of 41.13 Ų . This scaffold class has been validated in multiple therapeutic programs including phospholipase D (PLD) inhibition, RIPK1 kinase inhibition, and TYK2/JAK1 dual inhibition, where the spirocyclic architecture confers measurable advantages in physicochemical and pharmacokinetic properties over both linear and triaza-spiro analogs .

(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one: Generic Substitution Pitfalls


The (3R)-configured methyl substituent and the free secondary amine functionalities at positions 2 and 8 are not interchangeable features. Substituting the single (R)-enantiomer with the racemate (CAS 1356330-43-2) introduces a 1:1 mixture of diastereomeric reaction outcomes in downstream asymmetric syntheses, eliminating stereochemical control . Replacing the 2,8-diazaspiro[4.5]decan-1-one scaffold with the predecessor 1,3,8-triazaspiro[4.5]decan-4-one core has been shown to reduce plasma free fraction by >4-fold, increase predicted hepatic clearance by >50%, and shorten in vivo half-life by >20-fold . Using the des-methyl analog (2,8-diazaspiro[4.5]decan-1-one, CAS 546086-95-7) alters lipophilicity by ~0.76 LogP units, which can shift membrane permeability and target engagement profiles . Each structural feature—stereochemistry, methyl substitution, and heteroatom count—independently modulates properties critical for both synthetic utility and downstream biological performance.

(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one: Differentiation Evidence vs Analogs


Stereochemical Identity: (R)-Enantiomer vs Racemate

The target compound is the single (R)-enantiomer (CAS 2567489-62-5) with defined absolute configuration at the C3 methyl-bearing stereocenter, supplied at 98% purity . The racemic mixture (CAS 1356330-43-2) contains equal amounts of (R)- and (S)-enantiomers, which produce diastereomeric products in asymmetric reactions and cannot be used for enantioselective synthesis without additional chiral resolution steps . The 2,8-diazaspiro[4.5]decan-1-one core harbors a chiral center whose configuration has been demonstrated to govern enantioselective inhibition of individual phospholipase D isoforms (PLD1 vs PLD2), confirming that the stereochemistry at this position directly determines biological target engagement .

asymmetric synthesis chiral building block enantioselective drug discovery

Lipophilicity Modulation: Methyl vs Des-Methyl Analog

The 3-methyl substituent on the target compound produces a calculated LogP of 0.26, compared with XLogP3-AA of −0.5 for the des-methyl analog 2,8-diazaspiro[4.5]decan-1-one (CAS 546086-95-7), representing a positive shift of 0.76 log units . This modulation occurs while preserving the favorable TPSA of 41.13 Ų and zero rotatable bonds . The increased lipophilicity moves the compound closer to the CNS drug-like LogP range (1–3) without compromising hydrogen-bonding capacity (2 HBD, 2 HBA retained in both compounds) .

lipophilicity LogP physicochemical property optimization BBB penetration

2,8-Diazaspiro vs 1,3,8-Triazaspiro Scaffold: Pharmacokinetic Advantages

In a direct scaffold comparison study, PLD inhibitors built on the 2,8-diazaspiro[4.5]decan-1-one core (the core of the target compound) demonstrated dramatically improved pharmacokinetic parameters versus predecessor inhibitors based on a 1,3,8-triazaspiro[4.5]decan-4-one core . Specifically, the 2,8-diazaspiro core increased plasma free fraction (fu) from <0.03 to <0.13 (>4-fold improvement), reduced predicted hepatic clearance from >65 mL/min/kg to approximately 43 mL/min/kg (~34% reduction), and extended in vivo half-life from <0.15 h to >3 h (>20-fold improvement) in rat . The scaffold switch also introduced a new chiral center and increased sp³ character, enabling enantioselective PLD isoform inhibition that was not achievable with the triazaspiro core .

phospholipase D pharmacokinetics free fraction hepatic clearance half-life

Conformational Restriction: Spirocyclic vs Linear Piperazine

The target compound (C₉H₁₆N₂O) contains 8 sp³-hybridized carbons out of 9 total carbons, yielding an Fsp³ value of 0.89, and possesses zero rotatable bonds . This compares favorably to the mean Fsp³ of 0.36 for discovery-phase compounds and 0.47 for approved drugs reported by Lovering et al., who demonstrated that higher Fsp³ correlates with increased probability of clinical success and reduced cytochrome P450 inhibition . In contrast, linear piperazine analogs typically exhibit Fsp³ values of 0.42–0.50 with 2–4 rotatable bonds, conferring greater conformational entropy and reduced target-binding specificity . The spirocyclic architecture locks the pyrrolidinone and piperidine rings into a perpendicular orientation (approximately 90.6° dihedral angle), pre-organizing the two secondary amine vectors for distinct chemical differentiation .

Fsp3 conformational restriction drug-likeness spirocyclic scaffold selectivity

Free Amine vs Boc-Protected: Step Economy for Parallel Synthesis

The target compound (MW 168.24) presents two free secondary amine groups (positions 2 and 8) available for immediate functionalization via reductive amination, amidation, or urea formation without a deprotection step . The corresponding N-Boc-protected analog—(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1548290-30-7)—has a molecular weight of 268.35 g/mol (59.6% higher) and requires acidic Boc removal (TFA or HCl) prior to functionalization, introducing an additional synthetic step with attendant yield loss and potential for epimerization at the chiral center . In a reported scale-up synthesis, classical resolution with a tartaric acid derivative was used to isolate a single enantiomer of the free amine directly, demonstrating that the unprotected scaffold is compatible with multigram-scale production .

building block parallel synthesis Boc deprotection step economy molecular weight

(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one: Application Scenarios


Enantioselective Kinase Inhibitor Lead Optimization

Programs targeting RIPK1, TYK2/JAK1, or PLD isoforms—where the 2,8-diazaspiro[4.5]decan-1-one scaffold has demonstrated potent inhibitory activity (e.g., IC₅₀ = 92 nM for RIPK1 compound 41 ; TYK2 IC₅₀ = 6 nM and JAK1 IC₅₀ = 37 nM for compound 48 )—benefit from the enantiopure (R)-building block to establish enantioselective SAR. The scaffold switch from 1,3,8-triazaspiro to 2,8-diazaspiro improved half-life >20-fold (t₁/₂ <0.15 h → >3 h) and free fraction >4-fold (fu <0.03 → <0.13), making this the preferred core for programs where PK optimization is a primary objective .

Fragment-Based Drug Discovery with Conformational Rigidity

The target compound's Fsp³ of 0.89—approximately 2-fold higher than the mean for approved drugs (0.47)—and zero rotatable bonds make it an ideal fragment or scaffold for fragment-based screening libraries . The rigid spirocyclic framework pre-organizes the two secondary amine vectors at an approximately 90° dihedral angle, enabling differential functionalization for fragment growing or linking strategies. This conformational restriction reduces the entropic penalty upon target binding, a key advantage for detecting weak fragment hits that would be missed with flexible linear scaffolds .

Parallel Library Synthesis: Free Amine Functionalization

For medicinal chemistry groups executing parallel amide or urea library synthesis, the free diamine target compound (MW 168.24) saves one synthetic step compared to the Boc-protected analog (MW 268.35), which requires TFA- or HCl-mediated deprotection prior to use . Avoiding acidic deprotection conditions also eliminates the risk of epimerization at the C3 chiral center, preserving enantiomeric integrity across library members—a critical quality control parameter when SAR trends depend on absolute configuration .

CNS-Penetrant Candidate Design: Moderate Lipophilicity and Low TPSA

The target compound's calculated LogP of 0.26 positions it closer to the CNS drug-like range compared to the des-methyl analog (XLogP3 = −0.5), while maintaining a TPSA of 41.13 Ų well below the 60–70 Ų threshold associated with blood-brain barrier penetration . Together with zero rotatable bonds and only 2 H-bond donors, this physicochemical profile supports the design of CNS-penetrant candidates when the spirocyclic amine is used as a core scaffold for further elaboration .

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